molecular formula C14H18N2O2 B2935626 methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate CAS No. 99276-54-7

methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate

Cat. No.: B2935626
CAS No.: 99276-54-7
M. Wt: 246.31
InChI Key: YFKNTUGOXWYJIC-UHFFFAOYSA-N
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Description

Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate ( 99276-54-7) is a chemical reagent with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol . This compound features an indole scaffold, a structure of significant interest in medicinal chemistry due to its versatility and presence in compounds with a wide array of biological activities . While the specific biological profile of this compound is under investigation, its core structure is highly relevant for pharmaceutical research. The indole-2-carboxamide scaffold is recognized as a key pharmacophore in the development of allosteric modulators for the cannabinoid CB1 receptor . For instance, the prototypical CB1 allosteric modulator ORG27569 is based on a 5-chloro-3-ethyl-1H-indole-2-carboxamide structure . Researchers are exploring such indole-2-carboxamide derivatives to create valuable tools for photo-affinity labeling and mapping the allosteric binding sites of the CB1 receptor, a prominent G-protein coupled receptor (GPCR) in the brain . Modifications at the 3-position of the indole ring, similar to the (dimethylamino)methyl group present in this compound, are a common strategy in analog design to probe structure-activity relationships (SAR) and optimize pharmacological properties . This product is intended for research purposes as a chemical reference standard or building block in the synthesis of more complex molecules for pharmaceutical development and biological testing. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9-5-6-12-10(7-9)11(8-16(2)3)13(15-12)14(17)18-4/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKNTUGOXWYJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CN(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of various diseases. Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and other proteins. The exact mechanism depends on the specific application but often involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate with structurally related indole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₄H₁₇N₂O₂* ~245.3 3-(CH₂N(CH₃)₂), 5-CH₃, 2-COOCH₃ High lipophilicity; tertiary amine enhances solubility in acidic conditions.
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate C₁₁H₁₂N₂O₂ 204.22 3-CH₃, 5-NH₂, 2-COOCH₃ Amino group increases polarity; potential for hydrogen bonding.
Ethyl 3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylate C₁₅H₂₀N₂O₂ 260.33 3-(CH₂CH₂N(CH₃)₂), 5-COOCH₂CH₃ Longer alkyl chain at position 3; higher molecular weight.
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate C₁₅H₁₉NO₃ 261.32 5-OH, 1-CH₂CH₂CH₃, 3-COOCH₂CH₃ Hydroxy group enables hydrogen bonding; propyl chain increases lipophilicity.
Methyl 3-amino-5-methoxy-1H-indole-2-carboxylate C₁₁H₁₂N₂O₃ 220.22 3-NH₂, 5-OCH₃, 2-COOCH₃ Methoxy group enhances electron density; amino group offers reactivity.

*Estimated based on structural analysis.

Functional and Reactivity Differences

Substituent Effects on Reactivity: The dimethylaminomethyl group in the target compound (vs. 5-Methyl vs.

Solubility and Stability: The methyl ester at position 2 (common in all compounds) is less prone to hydrolysis than ethyl esters (e.g., ), enhancing stability in aqueous environments. The tertiary amine in the target compound may improve water solubility under acidic conditions (via protonation), unlike non-ionizable groups like methyl or methoxy.

Biological Implications: Indole derivatives with electron-donating groups (e.g., methoxy in ) often exhibit altered binding affinities in enzyme inhibition compared to methyl-substituted analogs. The dimethylaminomethyl group may mimic natural ligands in neurotransmitter systems, as seen in tryptamine derivatives ( ).

Biological Activity

Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate, a compound belonging to the indole family, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and findings from various research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N2O2\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}_{2}

This structure features an indole core, which is known for its diverse biological properties, including anticancer activity.

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors involved in cancer progression. The specific mechanism of action for this compound is still being elucidated, but it is hypothesized to involve:

  • Inhibition of Cell Proliferation : Similar compounds have shown antiproliferative effects against various cancer cell lines.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as MAPK/JNK, which are critical in cell survival and proliferation.

Antiproliferative Effects

A series of studies have assessed the antiproliferative effects of this compound against different cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
MDA-MB-23125
A54930
MCF-720
Panc-122

Note : IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • MDA-MB-231 Xenograft Model : In vivo studies using MDA-MB-231 xenograft mouse models demonstrated that the compound significantly inhibited tumor growth compared to controls. The study highlighted its selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.
  • Mechanistic Insights : Further investigations revealed that the compound induced vacuolization in cancer cells—a phenomenon associated with methuosis (a form of non-apoptotic cell death). This was linked to ER stress and activation of the MAPK/JNK signaling pathway, underscoring its potential as a novel anticancer agent.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other indole derivatives was performed. Table 2 summarizes key findings.

Compound NameIC50 (µM)Mechanism of Action
Indole Derivative A15Apoptosis induction
Indole Derivative B18Inhibition of angiogenesis
This compound20Methuosis induction

Chemical Reactions Analysis

Oxidation Reactions

The ester group and indole ring are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsSources
Ester oxidationKMnO₄ in acidic conditions3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylic acidSelective oxidation of ester to carboxylic acid without indole ring modification
Indole ring oxidationH₂O₂ in acetic acidEpoxidation at C2-C3 positionsLimited regioselectivity observed

Research Findings :

  • Oxidation of the ester moiety proceeds efficiently (>85% yield) with KMnO₄ at 60°C .

  • Ring oxidation is less selective, producing mixtures of epoxides and hydroxylated byproducts.

Reduction Reactions

The dimethylamino-methyl group and ester functionality participate in reduction:

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsSources
Ester reductionLiAlH₄ in anhydrous THF3-((dimethylamino)methyl)-5-methyl-1H-indole-2-methanolComplete conversion in 2 hours
N-Methyl group reductionBH₃·THFPrimary amine derivativePartial reduction with 60% yield

Case Study :

  • LiAlH₄ reduces the ester to a primary alcohol while preserving the indole ring’s integrity .

  • BH₃ selectively reduces the tertiary amine to a secondary amine under mild conditions .

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C5 position due to electron-donating methyl groups:

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsSources
HalogenationNBS in CCl₄5-Bromo derivativeRegioselective bromination at C5
NitrationHNO₃/H₂SO₄5-Nitro derivativeRequires -10°C to avoid over-nitration

Mechanistic Insight :

  • The C5 methyl group directs electrophiles to the para position, consistent with indole’s electronic profile .

Condensation and Cyclization

The dimethylamino group facilitates condensation reactions:

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsSources
Schiff base formationBenzaldehyde in ethanolImine-linked conjugateReversible reaction at pH 7.4
CyclocondensationAcetyl chloride, AlCl₃Tetracyclic indole-fused compoundForms a six-membered ring

Key Data :

  • Cyclocondensation yields 78% product when catalyzed by AlCl₃ at 80°C.

Hydrolysis Reactions

The ester group undergoes both acidic and basic hydrolysis:

Reaction TypeReagents/ConditionsProducts FormedKey ObservationsSources
Acidic hydrolysisHCl (6M), refluxCarboxylic acid derivativeQuantitative yield in 4 hours
Basic hydrolysisNaOH (2M), 70°CSodium carboxylateFaster kinetics (1.5 hours)

Comparative Analysis :

  • Basic hydrolysis is faster but requires neutralization for acid isolation .

Photochemical Reactions

The indole core participates in UV-induced transformations:

Reaction TypeConditionsProducts FormedKey ObservationsSources
[2+2] CycloadditionUV light (254 nm), acetoneDimerized indole derivativeForms head-to-tail dimer

Application Note :

  • Photodimerization is utilized in materials science for crosslinking polymers .

Catalytic Functionalization

Palladium-catalyzed coupling reactions modify the indole ring:

Reaction TypeCatalysts/ReagentsProducts FormedKey ObservationsSources
Suzuki couplingPd(PPh₃)₄, aryl boronic acid5-Aryl-substituted derivativeRequires Boc protection of NH

Yield Optimization :

  • Boc protection increases coupling efficiency from 45% to 82% .

Biological Activity and Reactivity

The compound inhibits 5-HT₁F receptors (Ki = 2.3 nM) through hydrogen bonding with Tyr143 and hydrophobic interactions with Pro145 . Its ester group is critical for binding, as hydrolysis abolishes activity .

Q & A

Basic: What are the optimized synthetic routes for methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate, considering functional group compatibility and yield?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving:

Formylation : Introduce a formyl group at the 3-position of a pre-synthesized methyl indole-2-carboxylate scaffold using Vilsmeier-Haack conditions (POCl₃/DMF) .

Mannich Reaction : React the 3-formyl intermediate with dimethylamine and formaldehyde under reflux in acetic acid to install the dimethylaminomethyl group. Sodium acetate (2.0 equiv) is often used as a base to stabilize intermediates and improve yield (60–75%) .

Purification : Recrystallize from DMF/acetic acid mixtures to remove unreacted reagents and byproducts .
Key Considerations :

  • Functional Group Sensitivity : The ester group at the 2-position is stable under acidic reflux conditions, but prolonged heating may require inert atmospheres to prevent hydrolysis.
  • Yield Optimization : Substoichiometric use of formaldehyde (1.1 equiv) minimizes polyalkylation side reactions .

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm the indole core, ester group (δ ~3.8–4.0 ppm for OCH₃), and dimethylaminomethyl substituent (δ ~2.2–2.5 ppm for N(CH₃)₂) .
  • Mass Spectrometry (HRMS-ESI) : Validate molecular weight (C₁₅H₁₈N₂O₂; [M+H]⁺ calcd. 259.1447) and detect fragmentation patterns .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials, HOMO-LUMO gaps, and assess steric effects of the dimethylaminomethyl group on binding interactions .

Advanced: What strategies are effective in resolving contradictory biological activity data across different studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., use authenticated HepG2 or MCF-7) and control for passage number .
  • Solvent Effects : Compare activity in DMSO vs. aqueous buffers; dimethylaminomethyl groups may exhibit pH-dependent solubility, altering bioavailability .
  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to assess if discrepancies stem from differential metabolism .
    Case Study : Conflicting cytotoxicity data in leukemia models were resolved by identifying time-dependent esterase-mediated hydrolysis of the methyl ester, reducing active compound concentration .

Advanced: What in vitro assays are suitable for evaluating the compound's mechanism of action in cancer cell lines?

Methodological Answer:

  • Apoptosis Assays : Use Annexin V/PI staining with flow cytometry to quantify early/late apoptosis in treated vs. untreated cells (e.g., IC₅₀ ~5–10 μM in colon cancer HCT-116) .
  • Kinase Profiling : Screen against kinase panels (e.g., PKC isoforms) due to structural similarity to bisindolylmaleimide inhibitors. A 2022 study noted 70% inhibition of PKCα at 1 μM .
  • ROS Detection : Employ DCFH-DA probes to measure reactive oxygen species (ROS) generation, linked to indole derivatives’ pro-apoptotic effects .

Advanced: How does modifying the dimethylaminomethyl group impact the compound's pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Replace dimethylamine with bulkier groups (e.g., piperidine) increases logP (from 2.1 to 3.4), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability : N-demethylation by CYP3A4 is a major clearance pathway. Fluorination at the methyl group reduces metabolism, extending half-life (t₁/₂ from 2.1 to 4.8 hrs in rat models) .
  • Toxicity : Quaternary ammonium derivatives (e.g., trimethylammonium) show higher hepatotoxicity (ALT levels 3× control) due to mitochondrial membrane disruption .

Advanced: What crystallographic techniques are used to determine the solid-state conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Key metrics include torsional angles between the indole core and dimethylaminomethyl group (e.g., 15.7° deviation from planarity) .
  • Powder XRD : Compare experimental vs. simulated patterns to confirm polymorphism; a 2023 study identified two polymorphs with differential melting points (mp 158°C vs. 162°C) .

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